2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, (2E)- is an organic compound belonging to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole structure, which consists of a five-membered ring containing two oxygen atoms and three carbon atoms. The compound has been detected in various herbs and spices, suggesting its potential as a biomarker for dietary intake of these foods. Its IUPAC name is (2Z)-3-(7-methoxy-2H-1,3-benzodioxol-5-yl)prop-2-en-1-ol, with the CAS Registry Number 69618-94-6 .
The synthesis of 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)-, typically involves several methods that utilize starting materials containing the benzodioxole structure. Common synthetic routes include:
These methods require careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .
The molecular formula for 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)- is C11H12O4, with an average molecular weight of approximately 208.21 g/mol. The structural representation includes:
COC1=C2OCOC2=CC(=C(C=C)O)=C1
InChI=1S/C11H12O4/c1-13-9-5-8(3-2-4-12)6-10-11(9)15-7-14-10/h2-3,5-6,12H,4,7H2,1H3/b3-2
This structure indicates the presence of functional groups that are significant for its chemical behavior .
The compound undergoes various chemical reactions typical for alkenes and phenolic compounds:
These reactions highlight the versatility of 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)- in synthetic organic chemistry .
The mechanism of action for this compound primarily involves its interaction with biological systems through its phenolic structure. It may exhibit antioxidant properties by scavenging free radicals due to the presence of hydroxyl groups. Additionally, the unsaturated bond allows for nucleophilic attack by biological molecules, potentially leading to various biochemical pathways.
Research indicates that compounds with similar structures can influence signaling pathways related to inflammation and oxidative stress .
The physical and chemical properties of 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-yl)- include:
Property | Value |
---|---|
Molecular Weight | 208.21 g/mol |
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
LogP (octanol-water partition coefficient) | 1.72 |
Polar Surface Area | 47.92 Ų |
These properties suggest moderate hydrophobicity and potential solubility in organic solvents, making it suitable for various applications in organic synthesis and pharmacology .
The scientific uses of 2-Propen-1-ol, 3-(7-methoxy-1,3-benzodioxol-5-y)- include:
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0